ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a triazole ring, and a chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the chlorophenyl group and the pyrrolidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Chlorophenyl compounds: Compounds with a chlorophenyl group may exhibit similar chemical reactivity and biological properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have comparable chemical and biological characteristics.
Properties
IUPAC Name |
ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-3-24-17(23)14-5-4-10-22(14)11-15-19-20-16(21(15)2)12-6-8-13(18)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXALKYJQNUIDD-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1CC2=NN=C(N2C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1CC2=NN=C(N2C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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